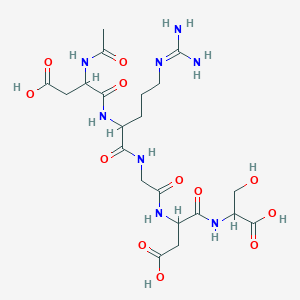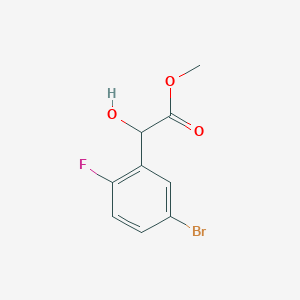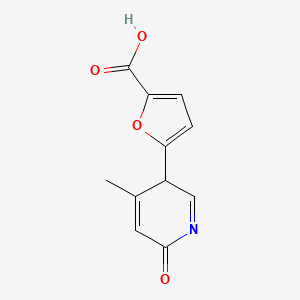
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine: m-Fluoroisopropoxyamphetamine , is a chemical compound with the following structure:
CH3N(CH3)C6H4CH2OCH(CH3)C2H5
This compound belongs to the class of arylalkylamines and contains a fluorine-substituted phenyl ring attached to an isopropoxy group. It exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes: The synthesis of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine involves several steps. One common synthetic route includes the following:
Aryl Bromination: Start with 3-fluorophenyl bromide and react it with magnesium metal to form a Grignard reagent. Then, react the Grignard reagent with 2-isopropoxy-N-methylethanamine to obtain the desired compound.
Industrial Production Methods: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions:
- Other reactions may include oxidation, reduction, and substitution processes.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.
Boron Reagents: Boronic acids or boronate esters are commonly used in Suzuki–Miyaura coupling reactions.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major product of Suzuki–Miyaura coupling between 3-fluorophenyl bromide and 2-isopropoxy-N-methylethanamine is 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine .
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.
Neuroscience: Investigated for its effects on neurotransmitter systems.
Organic Synthesis: Used as a building block in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action is not fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.
Comparison with Similar Compounds
2-(3-Fluorophenyl)ethylamine: Similar in structure but lacks the isopropoxy group.
2-(3-Fluorophenyl)propylamine: Another related compound with a longer alkyl chain.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H18FNO/c1-9(2)15-12(8-14-3)10-5-4-6-11(13)7-10/h4-7,9,12,14H,8H2,1-3H3 |
InChI Key |
KZOAYRCZMDCIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CNC)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
![2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid](/img/structure/B12111456.png)
![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)




![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)



